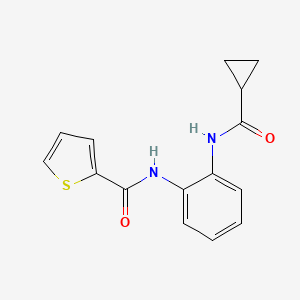

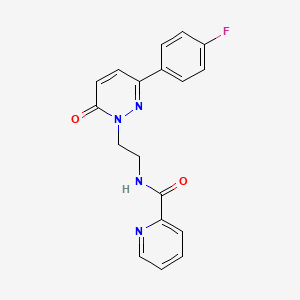

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide” is a compound that belongs to the class of thiophene carboxamides . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursor derivatives include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives was characterized using IR, 1H NMR, and mass spectroscopic analyses . The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include cyclization of precursor derivatives . The cyclization process involves the reaction of the precursors with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .安全和危害

While specific safety and hazard information for “N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide” is not available, it’s important to handle all chemicals with care. For example, thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable, harmful if swallowed, and causes serious eye irritation .

未来方向

作用机制

Target of Action

Similar thiophene-2-carboxamide derivatives have been evaluated for their in vitro cytotoxic activity . The molecular docking study performed for the synthesized compounds against PTP1B exhibits essential key interactions .

Result of Action

Similar thiophene-2-carboxamide derivatives have shown potent inhibitory activity against certain cell lines .

生化分析

Biochemical Properties

For instance, some thiophene-2-carboxamide derivatives have shown inhibitory activity against certain cancer cell lines, suggesting potential interactions with enzymes and proteins involved in cell proliferation .

Cellular Effects

Some studies suggest that thiophene-2-carboxamide derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s suggested that thiophene-2-carboxamide derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[2-(cyclopropanecarbonylamino)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-14(10-7-8-10)16-11-4-1-2-5-12(11)17-15(19)13-6-3-9-20-13/h1-6,9-10H,7-8H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBFWCHRIDKXMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)

![3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B2876938.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2876943.png)

![1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2876944.png)